molecular formula C9H6O3 B1341818 Benzofuran-6-carboxylic acid CAS No. 77095-51-3

Benzofuran-6-carboxylic acid

Cat. No. B1341818
CAS RN: 77095-51-3
M. Wt: 162.14 g/mol
InChI Key: RVDHGRQELZPGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-6-carboxylic acid is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as it can serve as a core structure for the development of various pharmacologically active agents.

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in several studies. For instance, novel benzofuran-based carboxylic acid derivatives have been synthesized using an ureido linker to connect benzoic or hippuric acid moieties to benzofuran tails, which showed potential as cancer-related hCA IX isoform inhibitors . Another study reported the construction of benzofuran-3(2H)-one scaffolds with a quaternary center through Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . Additionally, a facile synthesis of benzofuran-2-yl benzo[h]quinoline-3-carboxylic acid derivatives was achieved via a one-pot reaction involving ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate and various substituted salicylaldehydes . A diversity-oriented synthesis approach was also employed to create libraries based on benzofuran scaffolds, utilizing salicylaldehydes, aryl boronic acids or halides, and amines .

Molecular Structure Analysis

Molecular docking studies, along with structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, have been investigated using DFT calculations. These studies have provided insights into the weak intermolecular interactions, nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity of these molecules .

Chemical Reactions Analysis

Benzofuran derivatives have been found to participate in various chemical reactions. For example, benzofuran-2-carboxylic acids have been identified as potent Pim-1 inhibitors, with the carboxylic acid and amino groups of the compounds forming key interactions with the enzyme . The synthesis of methylenedioxy-bearing benzofuran-2-yl-quinoline-3-carboxylic acid derivatives has been achieved through a one-pot reaction, highlighting the versatility of benzofuran derivatives in chemical synthesis . Moreover, benzofuran-2-carboxylic esters have been synthesized and evaluated as ischemic cell death inhibitors, with certain sulfur atom substitutions enhancing their potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters have demonstrated the importance of substituents on the benzofuran ring in determining biological activity . Additionally, the coordination reactions of benzofuran derivatives have been studied, with benzofuro[3,2-c]pyridine being used to prepare complexes with metals such as copper and cobalt, which exhibited high thermal stability . Lastly, benzofuran-2-carboxamide-benzylpyridinium salts have been synthesized as cholinesterase inhibitors, with their inhibitory activity being confirmed through spectroscopic methods .

Scientific Research Applications

Synthesis and Coordination Reactions

Benzofuran derivatives have been synthesized through various chemical reactions, with a focus on their coordination chemistry. For instance, the synthesis of benzofuro[3,2-c]pyridine derivatives from benzofuran-2-carboxylic acid precursors has been described, leading to the development of complexes with metals like Cu and Co. These complexes exhibit high thermal stability, hinting at potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).

Spectroscopic Properties and Biological Activities

Research has also focused on the structural optimization, molecular docking analysis, and spectroscopic properties of benzofuran-carboxylic acid derivatives. These studies provide insights into the weak intermolecular interactions and the nonlinear optical properties of these compounds, as well as their inhibitory effects against cancer and microbial diseases, showcasing their potential in pharmacological applications (Sagaama et al., 2020).

Beta-Lactamase Substrates

Benzofuranones derived from benzofuran-2-carboxylic acid have been synthesized as potential beta-lactamase substrates and/or inhibitors. These studies explore their stability in aqueous solutions and their reactivity as substrates for beta-lactamase, which is relevant for developing new antibiotics (Adediran et al., 2001).

Supramolecular Interactions

Investigations into the supramolecular interactions of benzofuran-2,3-dicarboxylic acid in its monoanionic form have led to the identification of hydrogen bonding and pi-pi stacking interactions in organometallic complexes. This research aids in understanding the structural basis of these interactions and their potential applications in molecular engineering (Koner & Goldberg, 2009).

Polymer Synthesis

The synthesis of new thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings demonstrates the application of benzofuran derivatives in polymer chemistry. These polymers exhibit excellent thermal stability and have potential uses in various industrial applications (Banihashemi & Toiserkani, 2004).

Safety And Hazards

Precautions must be taken when handling Benzofuran-6-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

Future Directions

Benzofuran compounds, including Benzofuran-6-carboxylic acid, have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications .

properties

IUPAC Name

1-benzofuran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHGRQELZPGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591395
Record name 1-Benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-6-carboxylic acid

CAS RN

77095-51-3
Record name 1-Benzofuran-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Benzofurancarboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate (3.0 g, 12.1 mmol) is dissolved in 1:1 EtOH/Et3N (30 mL), is treated with CuI (114 mg, 0.6 mmol), and the reaction is warmed to 75° C. for 3 h. The mixture is treated with DARCO and MeOH (15 mL) and heated to reflux for 1 h. The reaction is filtered through a fine fritted-glass funnel, the filtrate is treated with 3N NaOH (24.2 ml, 72.5 mmol), and the mixture is stirred overnight at RT. The mixture is concentrated to dryness, the residue is dissolved in H2O (20 mL), and the pH of the mixture is adjusted to 2 with 12N HCl. The resulting yellow precipitate is collected, washed with water, and is dried to give 1.83 g (93%) of benzofuran-6-carboxylic acid as a tan solid. HRMS (FAB) calcd for C9H6O3+H: 163.0395, found 163.0389 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
114 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran-6-carboxylic acid
Reactant of Route 2
Benzofuran-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Benzofuran-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Benzofuran-6-carboxylic acid
Reactant of Route 5
Benzofuran-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Benzofuran-6-carboxylic acid

Citations

For This Compound
24
Citations
ST Rajan, S Eswaraiah, GV Reddy, K Rajashekar - 2021 - tdcommons.org
… A mixture of benzofuran-6-carboxylic acid compound of formula-2 (25 gm), toluene (200 ml) and dimethylformamide (5 ml) was stirred for 15 min at 25-30C. Cooled the reaction mixture …
Number of citations: 1 www.tdcommons.org
GL Jiang, XK Wang, XF Xiao, Y Liu - Pharmaceutical Fronts, 2023 - thieme-connect.com
… Benzofuran-6-carboxylic acid 2 and 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 21 are two key intermediates for the synthesis of lifitegrast (1). …
J Rao Yerrabelly, R Kommera… - …, 2020 - Wiley Online Library
… Benzofuran-6-carboxylic acid 8 was converted to corresponding acidchloride using oxalylchloride. This conversion was optimized for selection of temperature and solvent. …
SM Abdel‐Wahhab… - Journal für Praktische …, 1972 - Wiley Online Library
The condensation of 5‐methyl‐furan‐2‐aldehyde and 2‐furyl‐methyl ketone with dimethyl succinate using either potassium t‐butoxide or sodium hydride as condensing agents, gives …
NR El‐Rayyes, NA Al‐Salman - Journal für Praktische Chemie, 1976 - Wiley Online Library
… to give 4-hydroxy-6-phenyl-benzofuran-6-carboxylic acid 3c as light brown crystals. … produced 4-methoxy-5-phenyl-benzofuran-6-carboxylic acid be, crystallised from benzene as brown …
MA Eissenstat, MR Bell, TE D'Ambra… - Journal of medicinal …, 1995 - ACS Publications
Aminoalkylindoles (AAIs) are a novel series of cannabinoid receptor ligands. Inthis report we disclose the structural features of AAIs which are important for binding to this receptor as …
Number of citations: 204 0-pubs-acs-org.brum.beds.ac.uk
R Sharma, J Litchfield, K Atkinson, H Eng… - Drug Metabolism and …, 2014 - ASPET
… -5-yloxy)benzofuran-6-carboxylic acid, which is derived from an N-… pyrimidin-5-yloxy)-2-(hydroxymethyl)benzofuran-6-carboxylic acid. … )pyrimidin-5-yl)oxy)-benzofuran-6-carboxylic acid. …
Number of citations: 21 dmd.aspetjournals.org
B Bhukya, A Shukla, V Chaturvedi, P Trivedi… - Bioorganic …, 2020 - Elsevier
… 4-methoxy-3-(3,4,5-trimethoxyphenyl)-(4methoxyphenyl) benzofuran-6-carboxylic acid (8A):- To a solution of final compound-8A (300 mg, 0.63 mmol) in methanol/water (9:1, 27.3 mL) …
DG Wishka, DP Walker, KM Yates… - Journal of medicinal …, 2006 - ACS Publications
… 1-Benzofuran-6-carboxylic acid (162 mg, 1.0 mmol) was combined with (R)-3-aminoquinuclidine dihydrochloride (219 mg, 1.1 mmol), diisopropylethylamine (522 μL, 3.0 mmol), and …
Number of citations: 232 0-pubs-acs-org.brum.beds.ac.uk
DL Zhu, HX Li, ZM Xu, HY Li, DJ Young… - Organic Chemistry …, 2019 - pubs.rsc.org
We report an approach to the visible light-initiated, nickel-catalyzed esterification of carboxylic acids with aryl bromides. Thioxanthen-9-one works as a triplet photosensitizer to …
Number of citations: 45 0-pubs-rsc-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.